molecular formula C10H16ClN3O2 B13536124 Methyl 3-(4-chloro-3-methyl-1h-pyrazol-1-yl)-2-(ethylamino)propanoate

Methyl 3-(4-chloro-3-methyl-1h-pyrazol-1-yl)-2-(ethylamino)propanoate

Cat. No.: B13536124
M. Wt: 245.70 g/mol
InChI Key: XQOYIHQHPFSOIU-UHFFFAOYSA-N
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Description

Methyl 3-(4-chloro-3-methyl-1h-pyrazol-1-yl)-2-(ethylamino)propanoate is a synthetic organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(4-chloro-3-methyl-1h-pyrazol-1-yl)-2-(ethylamino)propanoate typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting 4-chloro-3-methyl-1H-pyrazole with appropriate reagents under controlled conditions.

    Introduction of the ethylamino group: The ethylamino group is introduced through a nucleophilic substitution reaction.

    Esterification: The final step involves the esterification of the intermediate compound to form the methyl ester.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-chloro-3-methyl-1h-pyrazol-1-yl)-2-(ethylamino)propanoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, Methyl 3-(4-chloro-3-methyl-1h-pyrazol-1-yl)-2-(ethylamino)propanoate is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pyrazole-based compounds.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may exhibit activity against certain biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the formulation of agrochemicals, such as herbicides or fungicides. It may also find applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 3-(4-chloro-3-methyl-1h-pyrazol-1-yl)-2-(ethylamino)propanoate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.

Comparison with Similar Compounds

Similar Compounds

    3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propanenitrile: This compound shares the pyrazole ring structure but differs in the functional groups attached.

    4-chloro-3-methyl-1H-pyrazole: A simpler compound with the core pyrazole structure.

Uniqueness

Methyl 3-(4-chloro-3-methyl-1h-pyrazol-1-yl)-2-(ethylamino)propanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry.

Properties

Molecular Formula

C10H16ClN3O2

Molecular Weight

245.70 g/mol

IUPAC Name

methyl 3-(4-chloro-3-methylpyrazol-1-yl)-2-(ethylamino)propanoate

InChI

InChI=1S/C10H16ClN3O2/c1-4-12-9(10(15)16-3)6-14-5-8(11)7(2)13-14/h5,9,12H,4,6H2,1-3H3

InChI Key

XQOYIHQHPFSOIU-UHFFFAOYSA-N

Canonical SMILES

CCNC(CN1C=C(C(=N1)C)Cl)C(=O)OC

Origin of Product

United States

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